![molecular formula C15H13N3O3S B2698210 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1421480-96-7](/img/structure/B2698210.png)
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that features a combination of benzothiazole, azetidine, and isoxazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Isoxazole Synthesis: The isoxazole ring is often formed through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes.
Coupling Reactions: The final step involves coupling the benzothiazole, azetidine, and isoxazole fragments using suitable coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch reactors with precise temperature and pressure controls.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole and isoxazole derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functionalized heterocycles in organic synthesis.
Biology
Biologically, (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its multi-functional nature allows it to interact with various biological targets, making it a versatile candidate for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and reactive functional groups.
作用机制
The mechanism of action of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets in cells. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. The azetidine ring can interact with enzymes, inhibiting their activity, while the isoxazole ring can modulate receptor functions.
相似化合物的比较
Similar Compounds
- (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone
- (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
Uniqueness
Compared to similar compounds, (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is unique due to the presence of the methyl group on the isoxazole ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall pharmacokinetic properties.
属性
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-6-12(17-21-9)14(19)18-7-10(8-18)20-15-16-11-4-2-3-5-13(11)22-15/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCNJFLPCYWSCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698128.png)
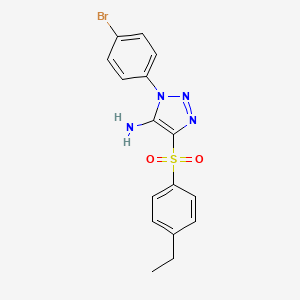
![(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B2698130.png)
![(3R)-7-Chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B2698133.png)
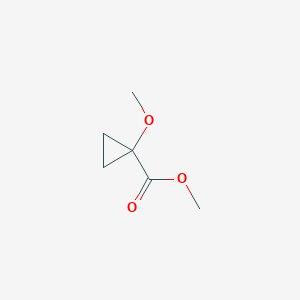
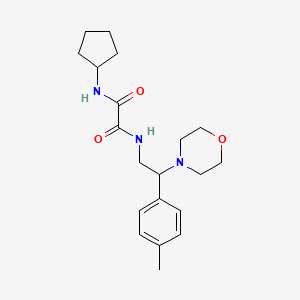

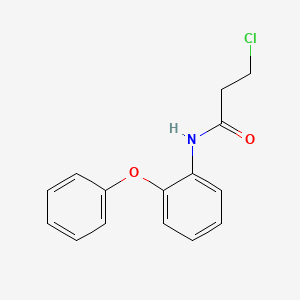
![ethyl 1-(4-methylphenyl)-4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2698141.png)
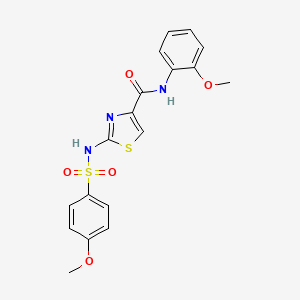
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2698145.png)
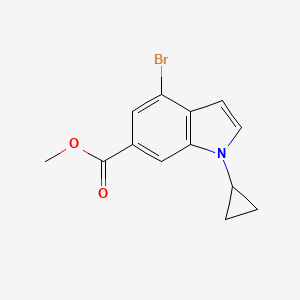
![2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2698148.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2698150.png)
